molecular formula C24H20ClN3O2S B4321801 3-benzamido-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

3-benzamido-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4321801
M. Wt: 450.0 g/mol
InChI Key: VNMHAANSNBPQLL-UHFFFAOYSA-N
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Description

3-benzamido-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as benzoylamino, chloro, and methyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include thieno[2,3-b]pyridine derivatives, which undergo functionalization through various chemical reactions such as nitration, reduction, and acylation. The reaction conditions, including temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

3-benzamido-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-benzamido-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzamido-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity. This makes the compound valuable for various applications in research and industry.

Properties

IUPAC Name

3-benzamido-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2S/c1-13-9-10-17(25)12-18(13)27-23(30)21-20(28-22(29)16-7-5-4-6-8-16)19-14(2)11-15(3)26-24(19)31-21/h4-12H,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMHAANSNBPQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzamido-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-benzamido-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-benzamido-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 4
3-benzamido-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
3-benzamido-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
3-benzamido-N-(5-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

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